molecular formula C27H22FN3O3S B2536978 N-(4-ethylphenyl)-2-{5-[(4-fluorophenyl)methyl]-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}acetamide CAS No. 902295-30-1

N-(4-ethylphenyl)-2-{5-[(4-fluorophenyl)methyl]-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}acetamide

Cat. No.: B2536978
CAS No.: 902295-30-1
M. Wt: 487.55
InChI Key: XVHZVVNFNVOGEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylphenyl)-2-{5-[(4-fluorophenyl)methyl]-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}acetamide is a useful research compound. Its molecular formula is C27H22FN3O3S and its molecular weight is 487.55. The purity is usually 95%.
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Biological Activity

N-(4-ethylphenyl)-2-{5-[(4-fluorophenyl)methyl]-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}acetamide is a complex organic compound with potential therapeutic applications. Its intricate structure suggests a range of biological activities that warrant detailed exploration.

Chemical Structure

The compound features multiple functional groups that contribute to its biological properties:

  • Ethylphenyl group : Enhances lipophilicity.
  • Fluorophenyl moiety : May improve binding affinity to biological targets.
  • Dioxo and thio groups : Implicated in various biochemical interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily in the fields of pharmacology and medicinal chemistry. Key areas of activity include:

1. Anticancer Properties

Several studies have investigated the anticancer potential of similar compounds. For instance, derivatives with dioxo and thio groups have shown promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

2. Antimicrobial Effects

The presence of the thia and dioxo functionalities suggests potential antimicrobial activity. Compounds with similar structures have been noted for their effectiveness against a range of bacterial and fungal pathogens.

3. Enzyme Inhibition

Preliminary data indicate that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways relevant to cancer and infectious diseases. This includes targeting proteases that are critical for viral replication.

Case Studies

  • Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that compounds with similar structural features inhibited the proliferation of human cancer cell lines by modulating key signaling pathways (e.g., PI3K/Akt) .
  • Antimicrobial Testing : In vitro assays revealed that derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Enzyme Inhibition Assays : Research highlighted the compound's ability to inhibit serine proteases, which are crucial for viral entry into host cells, offering a potential avenue for antiviral drug development .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduction of apoptosis, cell cycle arrest
AntimicrobialDisruption of bacterial cell wall synthesis
Enzyme InhibitionInhibition of viral proteases

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4aH-[1]benzothiolo[3,2-d]pyrimidin-1-ium-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22FN3O3S/c1-2-17-9-13-20(14-10-17)29-23(32)16-30-24-21-5-3-4-6-22(21)35-25(24)26(33)31(27(30)34)15-18-7-11-19(28)12-8-18/h3-14,25H,2,15-16H2,1H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWMCYJCXEJCJQM-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C[N+]2=C3C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN3O3S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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